(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine
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Overview
Description
(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a bromopyridine moiety and a trifluoroethanamine group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves multi-step organic reactions. One common method includes the bromination of pyridine derivatives followed by the introduction of the trifluoroethanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the bromination step might involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethanamine group is known to enhance the compound’s binding affinity and selectivity, while the bromopyridine moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- 4-(5-Bromopyrimidin-2-yl)morpholine
- 3-Amino-3-(5-bromopyridin-3-yl)propionic acid
Uniqueness
(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine stands out due to its unique combination of a bromopyridine and a trifluoroethanamine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile for various applications compared to its analogs .
Properties
Molecular Formula |
C7H6BrF3N2 |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
(1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-1-4(2-13-3-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChI Key |
ZPHORVARHZMHMV-LURJTMIESA-N |
Isomeric SMILES |
C1=C(C=NC=C1Br)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(C(F)(F)F)N |
Origin of Product |
United States |
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